An In-depth Technical Guide to Ethyl Chlorodifluoroacetate (CAS 383-62-0)
An In-depth Technical Guide to Ethyl Chlorodifluoroacetate (CAS 383-62-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chlorodifluoroacetate (CAS 383-62-0) is a versatile fluorinated building block of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from its role as a precursor to the difluoromethylene (-CF2-) moiety, a functional group known to impart unique and often beneficial properties to organic molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and key applications of ethyl chlorodifluoroacetate, with a focus on detailed experimental protocols and reaction mechanisms.
Chemical and Physical Properties
Ethyl chlorodifluoroacetate is a clear, colorless liquid with the chemical formula C₄H₅ClF₂O₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Ethyl Chlorodifluoroacetate
| Property | Value | Reference(s) |
| CAS Number | 383-62-0 | [2] |
| Molecular Formula | C₄H₅ClF₂O₂ | [2] |
| Molecular Weight | 158.53 g/mol | [2] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 96-97.5 °C | [3][4] |
| Density | 1.252 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.358 | [3] |
| Flash Point | 18 °C (closed cup) | [3] |
Spectroscopic Data
The structural elucidation of ethyl chlorodifluoroacetate and its reaction products relies on various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 4.32 | Quartet (q) | 7.1 Hz | -OCH₂CH₃ |
| 1.34 | Triplet (t) | 7.1 Hz | -OCH₂CH₃ |
Note: Data derived from similar ethyl ester structures and general NMR principles.
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 164.5 (t, J = 33.1 Hz) | C=O |
| 116.4 (t, J = 250.0 Hz) | -CF₂Cl |
| 62.8 | -OCH₂CH₃ |
| 14.0 | -OCH₂CH₃ |
Note: Data derived from similar difluoroacetate (B1230586) structures.[6]
Table 4: ¹⁹F NMR Spectral Data (CDCl₃, referenced to CFCl₃)
| Chemical Shift (ppm) | Assignment |
| -105.83 (t, J = 16.8 Hz) | -CF₂Cl |
Note: Data derived from a similar difluoromethyl compound.[6]
Table 5: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 2942 | C-H stretch |
| 1765 | C=O stretch (ester) |
| 1306, 1186, 1100 | C-F, C-O stretches |
Note: Data derived from a similar difluoroacetate structure.[6]
Table 6: Mass Spectrometry Data (GC-MS)
| m/z | Proposed Fragment |
| 158/160 | [M]⁺ (Molecular ion) |
| 113/115 | [M - OCH₂CH₃]⁺ |
| 85/87 | [CF₂Cl]⁺ |
| 29 | [CH₂CH₃]⁺ |
Note: Fragmentation pattern predicted based on common fragmentation pathways for esters and halogenated compounds.[7]
Synthesis
A general and widely used method for the preparation of ethyl chlorodifluoroacetate is the esterification of chlorodifluoroacetic acid with ethanol (B145695).[4]
Experimental Protocol: Synthesis of Ethyl Chlorodifluoroacetate
Materials:
-
Chlorodifluoroacetic acid
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve chlorodifluoroacetic acid and a catalytic amount of p-toluenesulfonic acid in dichloromethane.[4]
-
Slowly add ethanol to the solution at room temperature. An exotherm may be observed.[4]
-
Assemble the apparatus for reflux and heat the reaction mixture with stirring for an extended period (e.g., 38 hours).[4]
-
After cooling to room temperature, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and again with water.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.[4]
-
Purify the crude product by fractional distillation to afford ethyl chlorodifluoroacetate.[4]
Key Applications and Experimental Protocols
Ethyl chlorodifluoroacetate is a valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its primary applications involve the Reformatskii reaction and the generation of difluorocarbene.
Reformatskii Reaction
The Reformatskii reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. Ethyl chlorodifluoroacetate can be employed in this reaction to synthesize β,β-difluoro-β-hydroxy esters.
Materials:
-
Ethyl chlorodifluoroacetate
-
Activated Zinc dust
-
Anhydrous solvent (e.g., THF, DMF)[3]
-
Iodine (for activation)
-
Dilute acid (e.g., HCl) for workup
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activate the zinc dust by stirring it with a small crystal of iodine in anhydrous THF until the color of the iodine disappears.
-
To the activated zinc suspension, add a solution of ethyl chlorodifluoroacetate and benzaldehyde in anhydrous THF dropwise at a temperature that sustains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Difluorocarbene Generation
Ethyl chlorodifluoroacetate can serve as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate used for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of various nucleophiles. The generation of difluorocarbene from ethyl chlorodifluoroacetate typically involves its reaction with a strong base or thermal decomposition of its corresponding sodium salt.[8]
Materials:
-
Sodium chlorodifluoroacetate (prepared from ethyl chlorodifluoroacetate and sodium ethoxide, or purchased)
-
Alkene
-
High-boiling aprotic solvent (e.g., diglyme)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, add the alkene and diglyme (B29089).
-
Heat the mixture to a high temperature (e.g., 180-190 °C).
-
Slowly add a solution or suspension of sodium chlorodifluoroacetate in diglyme to the hot alkene solution. Vigorous gas evolution (CO₂) will be observed.
-
After the addition is complete, maintain the reaction at high temperature for a period to ensure complete decomposition of the salt.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting gem-difluorocyclopropane by distillation or chromatography.
Applications in Drug Development and Agrochemicals
The difluoromethyl group is a valuable substituent in medicinal chemistry and agrochemical design. Ethyl chlorodifluoroacetate, as a key source of this group, has been instrumental in the synthesis of various bioactive molecules.[2] The -CF₂H group can act as a lipophilic hydrogen bond donor and can improve the metabolic stability of a drug by blocking sites of oxidation.
While specific, publicly available examples of blockbuster drugs synthesized directly from ethyl chlorodifluoroacetate are not readily found in the initial search, its role as a precursor to difluoromethylated building blocks is well-established. For instance, difluoromethylated pyrazoles, which are important scaffolds in many fungicides, can be synthesized using difluorocarbene chemistry derived from reagents like ethyl chlorodifluoroacetate.[9][10]
Safety and Handling
Ethyl chlorodifluoroacetate is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[7] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
Ethyl chlorodifluoroacetate is a highly valuable and versatile reagent in modern organic synthesis. Its ability to serve as a precursor for the difluoromethyl group through both Reformatskii-type reactions and difluorocarbene generation makes it an indispensable tool for researchers in drug discovery and agrochemical development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR spectrum [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl chlorodifluoroacetate 98 383-62-0 [sigmaaldrich.com]
- 4. Chlorodifluoroacetic acid ethyl ester | 383-62-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
